5-Bromo-6-iodopicolinic acid
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Overview
Description
5-Bromo-6-iodopicolinic acid is an organic compound with the molecular formula C6H3BrINO2 It is a derivative of picolinic acid, where the hydrogen atoms at positions 5 and 6 on the pyridine ring are substituted with bromine and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-iodopicolinic acid typically involves the halogenation of picolinic acid derivatives. One common method is the sequential bromination and iodination of picolinic acid. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, followed by iodination using iodine or an iodine-containing reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-iodopicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids or stannanes are commonly used in coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-Bromo-6-iodopicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-6-iodopicolinic acid involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for target molecules. Additionally, the pyridine ring can engage in π-π interactions and hydrogen bonding, further modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromopicolinic Acid: Similar in structure but lacks the iodine atom at position 6.
6-Iodopicolinic Acid: Similar in structure but lacks the bromine atom at position 5.
Picolinic Acid: The parent compound without any halogen substitutions.
Uniqueness
5-Bromo-6-iodopicolinic acid is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical and physical properties. This dual halogenation can enhance its reactivity and binding interactions, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C6H3BrINO2 |
---|---|
Molecular Weight |
327.90 g/mol |
IUPAC Name |
5-bromo-6-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3BrINO2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H,10,11) |
InChI Key |
GAXCKWJXIUCQTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)I)C(=O)O |
Origin of Product |
United States |
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